molecular formula C12H14FN B2962815 [1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine CAS No. 1602159-23-8

[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine

Cat. No.: B2962815
CAS No.: 1602159-23-8
M. Wt: 191.249
InChI Key: HTVHCYKHCPBVPN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propan-2-ylamine: is an organic compound that features a fluorinated phenyl ring, a propan-2-yl group, and a prop-2-yn-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactionsThe final step involves the addition of a prop-2-yn-1-ylamine group via nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of 1-(3-Fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)propan-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alkenes, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluorophenyl)propan-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)propan-2-ylamine
  • 1-(3-Bromophenyl)propan-2-ylamine
  • 1-(3-Methylphenyl)propan-2-ylamine

Uniqueness

The presence of the fluorine atom in 1-(3-Fluorophenyl)propan-2-ylamine imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

Properties

IUPAC Name

1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHCYKHCPBVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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